![molecular formula C19H24O4 B4958550 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as Ipragliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels due to the body's inability to produce or use insulin effectively. Ipragliflozin works by blocking the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.
Wirkmechanismus
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen increases urinary glucose excretion, leading to a reduction in blood glucose levels. In addition, 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen has been shown to have other metabolic effects, such as reducing body weight and improving insulin sensitivity.
Biochemical and Physiological Effects:
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen has been shown to have several biochemical and physiological effects in addition to its glucose-lowering properties. These include a reduction in blood pressure, an increase in plasma ketone levels, and a decrease in uric acid levels. These effects are thought to be related to the increased urinary excretion of sodium and water that occurs with 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen as a research tool is its specificity for the SGLT2 transporter, which allows for the selective manipulation of glucose metabolism in the kidneys. However, one limitation is that its effects on glucose metabolism may be influenced by other factors, such as changes in insulin secretion or hepatic glucose production.
Zukünftige Richtungen
Future research on 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen could focus on several areas, including its long-term safety and efficacy, its effects on other metabolic pathways, and its potential use in combination with other therapies for type 2 diabetes mellitus. In addition, there is growing interest in the use of SGLT2 inhibitors for the treatment of other conditions, such as heart failure and chronic kidney disease, which could also be a focus of future research.
Synthesemethoden
The synthesis of 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen involves several steps, starting with the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(chloromethyl)-2-methoxyphenol. This intermediate is then reacted with isopropyl alcohol and potassium carbonate to produce 1-isopropoxy-4-(chloromethyl)-2-methoxybenzene. The final step involves the reaction of this intermediate with 3-(4-methoxyphenoxy)propylamine in the presence of a palladium catalyst to form 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen.
Wissenschaftliche Forschungsanwendungen
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus. Clinical trials have shown that it can significantly improve glycemic control, reduce body weight, and lower blood pressure in patients with this condition. In addition, 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen has been shown to have a beneficial effect on cardiovascular outcomes, including a reduced risk of heart failure and cardiovascular death.
Eigenschaften
IUPAC Name |
1-methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-15(2)23-19-8-5-4-7-18(19)22-14-6-13-21-17-11-9-16(20-3)10-12-17/h4-5,7-12,15H,6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYKNUVEZXSODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.